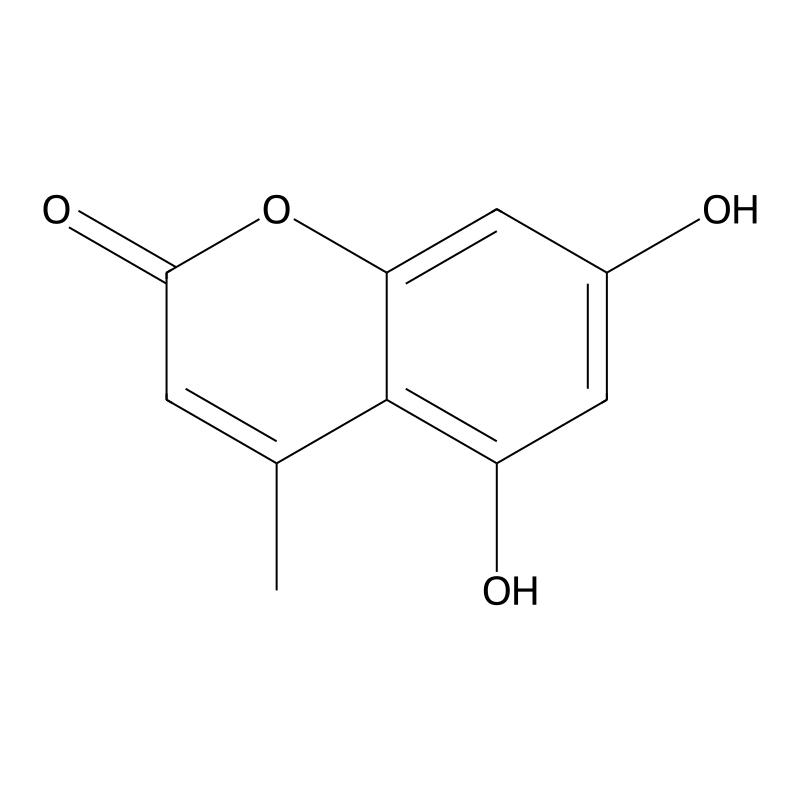

5,7-Dihydroxy-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI

SOL IN SODIUM HYDROXIDE

Synonyms

Canonical SMILES

Source and Properties:

5,7-Dihydroxy-4-methylcoumarin is a naturally occurring coumarin derivative found in various plants, including Mexican tarragon (Tagetes lucida) []. It appears as a yellow powder, with a melting point ranging from 296-299 °C and exhibits slight solubility in water []. Additionally, it fluoresces blue and absorbs ultraviolet light [].

Biological Activities:

Research suggests that 5,7-Dihydroxy-4-methylcoumarin possesses various biological activities, including:

- Antifungal activity: Studies have shown that this compound exhibits antifungal properties against various fungal strains, including Aspergillus niger and Candida albicans []. The mechanism of action is still under investigation, but it might involve disrupting fungal cell membranes [].

- Antibacterial activity: Research indicates that 5,7-Dihydroxy-4-methylcoumarin also possesses antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to understand its specific antibacterial mechanisms.

Other Potential Applications:

Beyond its antifungal and antibacterial properties, 5,7-Dihydroxy-4-methylcoumarin is being explored for other potential applications in scientific research, such as:

- Antioxidant activity: Studies suggest that this compound might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals []. However, more research is required to confirm its efficacy and potential therapeutic applications.

- Enzyme inhibition: Research is ongoing to investigate the potential of 5,7-Dihydroxy-4-methylcoumarin to inhibit specific enzymes, which could be beneficial in developing new therapeutic strategies for various diseases [].

5,7-Dihydroxy-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its yellow powder form and the ability to fluoresce blue under ultraviolet light. Its chemical formula is , and it is known for its weak acidity, behaving more like a phenol than an alcohol due to its hydroxyl groups. This compound has been studied for its various biological activities and potential applications in medicine and industry .

The mechanism by which 5,7-DHMC exerts its antifungal and antibacterial effects is not entirely understood. Some studies propose that it might disrupt fungal cell membrane integrity or inhibit specific enzyme functions essential for microbial growth []. Further research is necessary to elucidate the precise molecular targets and pathways involved.

Here are some general safety considerations:

- Potential for skin irritation: The presence of hydroxyl groups suggests potential for mild skin irritation upon contact [].

- Unknown oral toxicity: Information on the oral toxicity of 5,7-DHMC is lacking.

- Use with caution: Due to limited data, it's advisable to handle 5,7-DHMC with standard laboratory precautions, including wearing gloves and eye protection.

- Acid-Base Reactions: As a weak acid, it can react with bases to form salts.

- Nitration: It can be nitrated using dilute nitric acid, leading to the formation of nitro derivatives.

- Esterification: The hydroxyl groups can react with acids to form esters, releasing heat in the process.

- Sulfonation: The compound readily undergoes sulfonation when treated with concentrated sulfuric acid .

This compound exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as an antioxidant in various applications .

- Antibacterial Activity: Research indicates that 5,7-dihydroxy-4-methylcoumarin possesses antibacterial properties, making it a candidate for pharmaceutical development .

- Cytotoxic Effects: Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms that may involve mitochondrial pathways .

The synthesis of 5,7-dihydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method utilizes phloroglucinol and ethyl acetoacetate as starting materials. Recent studies have explored the use of metal-organic frameworks such as UiO-66-SO₃H as catalysts for this reaction, optimizing conditions like molar ratios and temperatures to achieve yields around 66% . The reaction mechanism involves the protonation of ethyl acetoacetate by the catalyst, facilitating its interaction with phloroglucinol .

5,7-Dihydroxy-4-methylcoumarin has several notable applications:

- Pharmaceuticals: Due to its antioxidant and antibacterial properties, it is being researched for use in drug formulations.

- Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: It may be used as a natural preservative due to its antimicrobial properties .

Interaction studies have highlighted various aspects of 5,7-dihydroxy-4-methylcoumarin's behavior in biological systems:

- Synergistic Effects: In combination with other compounds, it has shown enhanced antioxidant activity, suggesting potential for use in formulations designed to maximize health benefits .

- Mechanisms of Action: Investigations into its cytotoxic effects reveal that it may operate through pathways independent of reactive oxygen species, indicating diverse mechanisms at play in its biological activity .

Several compounds share structural similarities with 5,7-dihydroxy-4-methylcoumarin. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylcoumarin | Contains a methyl group at position 4 | Less hydroxyl substitution; primarily used as flavoring agent |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 only | Exhibits different biological activities; less potent as an antioxidant |

| 6-Hydroxy-4-methylcoumarin | Hydroxyl group at position 6 | Different reactivity patterns compared to 5,7-dihydroxy derivative |

| Umbelliferone (7-Hydroxycoumarin) | Similar coumarin structure | Known for strong fluorescence and potential anti-inflammatory effects |

The unique combination of two hydroxyl groups at positions 5 and 7 distinguishes 5,7-dihydroxy-4-methylcoumarin from these similar compounds, enhancing its biological activity and potential applications in various fields.

The discovery and characterization of 5,7-dihydroxy-4-methylcoumarin emerged from the broader investigation of coumarin derivatives that began in the late 19th and early 20th centuries. The compound's synthesis was first achieved through the application of the Pechmann condensation reaction, a methodology developed by German chemist Hans von Pechmann for the preparation of coumarin derivatives. This synthetic approach, involving the condensation of phenolic compounds with β-ketoesters under acidic conditions, provided the foundational methodology for accessing this particular hydroxylated coumarin derivative.

The systematic study of simple coumarins gained momentum as researchers recognized their potential biological activities. More than 300 coumarins have been identified from natural sources, with 5,7-dihydroxy-4-methylcoumarin representing a particularly important structural variant within this diverse family. The compound's characterization was facilitated by advances in spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which enabled precise structural determination and confirmation of its substitution pattern.

The historical significance of this compound extends beyond mere academic interest, as it belongs to a class of molecules that has demonstrated practical applications in various fields. The development of efficient synthetic methodologies, particularly those employing solid acid catalysts and metal-organic frameworks, has made this compound more accessible for research and potential commercial applications.

Classification within Coumarin Family

5,7-Dihydroxy-4-methylcoumarin is classified as a simple coumarin, representing one of the four major groups within the coumarin family. Simple coumarins are characterized as hydroxylated, alkoxylated, and alkylated derivatives of the basic coumarin structure along with their glycosides. This classification distinguishes them from more complex structural variants such as furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins.

Within the simple coumarin category, 5,7-dihydroxy-4-methylcoumarin occupies a unique position due to its specific substitution pattern. The compound features two hydroxyl groups positioned at carbons 5 and 7 of the benzene ring, combined with a methyl group at carbon 4 of the pyrone ring. This particular arrangement of functional groups classifies it among the dihydroxycoumarin derivatives, which are known for their enhanced biological activities compared to their monohydroxy counterparts.

The structural relationship between 5,7-dihydroxy-4-methylcoumarin and other well-known coumarins provides important context for understanding its properties. For instance, it shares structural similarities with umbelliferone (7-hydroxycoumarin) but differs significantly from 4-methylumbelliferone, which lacks the additional hydroxyl group at position 5. This structural distinction is crucial for understanding the compound's unique biological and chemical properties.

Table 1: Classification of 5,7-Dihydroxy-4-methylcoumarin within Coumarin Family

| Classification Level | Category | Key Characteristics |

|---|---|---|

| Primary Family | Coumarins | Benzopyran-2-one core structure |

| Secondary Group | Simple Coumarins | Hydroxylated derivatives of basic coumarin |

| Tertiary Subgroup | Dihydroxycoumarins | Multiple hydroxyl substitutions |

| Quaternary Classification | 5,7-Dihydroxy-4-methylcoumarin | Specific substitution pattern with OH at C5, C7 and CH₃ at C4 |

Natural Sources and Occurrence

The natural occurrence of 5,7-dihydroxy-4-methylcoumarin has been documented in various plant species, particularly within the Umbelliferae (Apiaceae) family. This botanical family is renowned for its production of diverse coumarin derivatives, which serve various ecological functions including plant defense mechanisms and allelopathic interactions. The compound's presence in these natural sources suggests evolutionary optimization for specific biological functions, though the complete ecological role remains an active area of investigation.

Plant-derived coumarins, including 5,7-dihydroxy-4-methylcoumarin, are typically found in various plant tissues including fruits, roots, stems, and leaves. The distribution pattern within plant tissues often reflects the compound's role in plant physiology and defense strategies. The natural production of this compound involves complex biosynthetic pathways that begin with the shikimate pathway and proceed through phenylpropanoid metabolism to yield the characteristic coumarin scaffold.

The extraction and isolation of 5,7-dihydroxy-4-methylcoumarin from natural sources present both opportunities and challenges. While natural extraction provides access to the compound in its native form, the concentrations are often relatively low, making large-scale isolation economically challenging. This limitation has driven the development of synthetic methodologies that can produce the compound more efficiently and in higher purity.

The natural occurrence data also provides important insights into the compound's stability and biological compatibility. The fact that plants can produce and maintain this compound suggests inherent stability under physiological conditions, which is relevant for potential therapeutic applications. Additionally, the natural occurrence supports the safety profile considerations for various applications, as these compounds have been part of the human diet through consumption of plants containing them.

Significance in Chemical Research

5,7-Dihydroxy-4-methylcoumarin has gained significant attention in chemical research due to its unique combination of structural features and resulting properties. The compound serves as an important model system for understanding structure-activity relationships within the coumarin family, particularly regarding the influence of hydroxyl substitutions on biological activity. Research has demonstrated that the specific positioning of hydroxyl groups at positions 5 and 7, combined with the methyl substitution at position 4, creates a molecule with enhanced antioxidant properties compared to simpler coumarin derivatives.

Table 2: Key Chemical and Physical Properties of 5,7-Dihydroxy-4-methylcoumarin

The synthetic accessibility of 5,7-dihydroxy-4-methylcoumarin through the Pechmann condensation reaction has made it an attractive target for methodological development in organic chemistry. Recent advances in catalytic systems, particularly the application of metal-organic framework catalysts such as UiO-66-SO₃H, have demonstrated improved efficiency and selectivity in its synthesis. These developments represent significant contributions to green chemistry initiatives and sustainable synthetic methodologies.

The compound's significance extends to its potential applications in pharmaceutical research, where its antioxidant properties and low toxicity profile make it an attractive candidate for drug development. Studies have demonstrated its ability to scavenge various reactive oxygen species and protect against oxidative damage, properties that are highly relevant for addressing numerous pathological conditions associated with oxidative stress.

Molecular Structure and Formula

Empirical Formula and Molecular Weight

5,7-Dihydroxy-4-methylcoumarin possesses the empirical formula C₁₀H₈O₄ with a molecular weight of 192.17 grams per mole [1] [2] [3]. The compound belongs to the coumarin family, characterized by a benzopyrone structure consisting of a fused benzene ring and a pyrone ring [1]. The molecule contains ten carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a specific configuration that defines its unique chemical properties [2] [3].

The molecular structure features two hydroxyl groups positioned at the 5 and 7 positions of the coumarin ring system, along with a methyl group at the 4 position [1] [13]. This substitution pattern significantly influences the compound's physical and chemical characteristics compared to the parent coumarin molecule [13]. The presence of the hydroxyl groups contributes to the compound's potential for hydrogen bonding interactions, while the methyl group provides additional steric and electronic effects [1] [13].

InChI and InChI Key Representation

The International Chemical Identifier (InChI) for 5,7-Dihydroxy-4-methylcoumarin is InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 [2] [9]. This standardized representation provides a unique textual identifier that describes the molecular structure in a systematic format, enabling precise identification across different chemical databases and computational systems [9].

The corresponding InChI Key is QNVWGEJMXOQQPM-UHFFFAOYSA-N, which serves as a compressed, fixed-length hash of the full InChI string [2] [9]. This shortened identifier facilitates rapid database searches and cross-referencing while maintaining the uniqueness of the molecular structure [9]. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC1=CC(=O)OC2=CC(O)=CC(O)=C12, providing another standardized representation of the molecular structure [2] [10].

Structural Isomers and Related Compounds

5,7-Dihydroxy-4-methylcoumarin is part of a family of dihydroxycoumarin derivatives that differ in the positions of hydroxyl group substitution [26] [27]. Structural isomers include 4,7-dihydroxycoumarin (C₉H₆O₄, molecular weight 178.14), 6,7-dihydroxycoumarin (C₉H₆O₄, molecular weight 178.14), and 7,8-dihydroxycoumarin (C₉H₆O₄, molecular weight 178.14) [12] [19] [29]. These compounds share similar basic structures but exhibit different substitution patterns that affect their chemical and biological properties [26] [27].

Related methylated derivatives include 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin, both sharing the same molecular formula C₁₀H₈O₄ and molecular weight of 192.17 [18] [29]. The 5,7-dimethoxy analog represents another structurally related compound with the formula C₁₁H₁₀O₄ and molecular weight 206.19, where the hydroxyl groups are replaced with methoxy substituents [26]. The parent 4-methylcoumarin (C₁₀H₈O₂, molecular weight 160.17) lacks the hydroxyl substitutions but retains the methyl group at position 4 [26].

Physical Properties

Melting Point and Physical State

5,7-Dihydroxy-4-methylcoumarin exists as a solid at room temperature (20°C) with a melting point ranging from 280 to 299°C [2] [14] [15]. Different sources report slight variations in the melting point, with some citing 296-299°C and others reporting 280°C, likely due to differences in purity and measurement conditions [2] [14] [15]. The high melting point reflects the strong intermolecular interactions present in the crystalline state, primarily attributed to hydrogen bonding between the hydroxyl groups of adjacent molecules [8] [15].

The compound demonstrates thermal stability up to its melting point, maintaining its structural integrity under normal storage conditions [15]. The predicted boiling point is 472.1±14.0°C, indicating substantial thermal stability before decomposition occurs [11] [14]. The solid-state properties make this compound suitable for various analytical and synthetic applications where thermal stability is required [15] [16].

Solubility Profile

The solubility characteristics of 5,7-Dihydroxy-4-methylcoumarin reflect the influence of both hydrophilic hydroxyl groups and the hydrophobic aromatic coumarin backbone [15] [16]. The compound exhibits slight solubility in water, attributed to the presence of the two hydroxyl groups that can form hydrogen bonds with water molecules [15] [16]. However, the overall hydrophobic nature of the aromatic system limits aqueous solubility [16].

In organic solvents, 5,7-Dihydroxy-4-methylcoumarin demonstrates good solubility in benzene, diethyl ether, chloroform, dimethyl sulfoxide, and methanol [15] [16] [17]. The solubility in polar aprotic solvents like dimethyl sulfoxide is particularly notable for spectroscopic studies and chemical reactions [15] [16]. The compound's solubility in alcoholic solvents such as methanol makes it suitable for various analytical procedures including high-performance liquid chromatography and ultraviolet-visible spectroscopy measurements [15] [16].

Color and Appearance

5,7-Dihydroxy-4-methylcoumarin typically appears as a white to pale yellow crystalline powder [5] [6] [15]. The color can vary from white to orange to green depending on the specific preparation method, purity level, and storage conditions [5] [15] [16]. Commercial samples often present as pale cream or pale yellow powders, with the slight coloration potentially attributed to trace impurities or oxidation products [4] [15].

The compound exhibits fluorescence properties, appearing blue under ultraviolet light illumination [6]. This fluorescent behavior is characteristic of many coumarin derivatives and results from the extended conjugated system present in the molecular structure [6] [18]. The compound absorbs ultraviolet light efficiently, contributing to its photochemical properties and making it useful in various optical applications [6] [18].

Spectroscopic Properties

UV-Visible Absorption Characteristics

5,7-Dihydroxy-4-methylcoumarin exhibits characteristic ultraviolet-visible absorption with a maximum wavelength (λmax) at 322 nanometers in methanol solvent [5] [15] [16]. This absorption maximum represents a red shift compared to the parent coumarin molecule, attributed to the electron-donating effects of the hydroxyl groups at positions 5 and 7 [18]. The presence of these substituents creates additional resonance structures that stabilize the excited state, resulting in lower energy transitions [18].

The ultraviolet-visible spectrum shows high intensity absorption with extinction coefficients typically ranging from 6,000 to 15,000, indicating allowed π→π* electronic transitions [19] [20]. The absorption characteristics remain relatively unchanged across different solvent systems, suggesting minimal solvatochromic effects [19]. The compound's ability to absorb ultraviolet light efficiently contributes to its photochemical properties and potential applications in photodimerization reactions [18].

IR Spectral Features

Infrared spectroscopy of 5,7-Dihydroxy-4-methylcoumarin reveals characteristic absorption bands that confirm the presence of specific functional groups [20] [21]. The carbonyl stretch of the lactone group appears in the region of 1618-1720 cm⁻¹, with the exact position depending on sample preparation and measurement conditions [21]. This absorption is characteristic of the α,β-unsaturated lactone system present in the coumarin structure [20] [21].

The hydroxyl groups exhibit a broad absorption band at approximately 3406 cm⁻¹, typical of O-H stretching vibrations [21]. Aromatic C-H stretching vibrations appear around 3096 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed in the 2754 cm⁻¹ region [21]. Additional characteristic bands include aromatic C=C stretches in the 1553-1464 cm⁻¹ range and C-O stretching vibrations around 1159 cm⁻¹ [21].

NMR Spectra (1H and 13C)

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5,7-Dihydroxy-4-methylcoumarin in dimethyl sulfoxide-d₆ provides detailed structural information [21]. The methyl group at position 4 appears as a doublet at 2.49 parts per million with a coupling constant of 12 hertz, integrating for three protons [21]. The aromatic protons appear as singlets at 6.17 and 6.26 parts per million, each integrating for one proton [21].

The hydroxyl protons are observed as singlets at 10.29 and 10.51 parts per million, each integrating for one proton [21]. These downfield chemical shifts reflect the deshielding effect of the aromatic system and potential hydrogen bonding interactions [21]. The distinct chemical shifts for the two hydroxyl groups indicate their different electronic environments within the molecular structure [21].

Carbon-13 nuclear magnetic resonance (¹³C NMR) data, while not extensively detailed in the available literature, would be expected to show characteristic signals for the lactone carbonyl carbon, aromatic carbons, and the methyl carbon [20]. The carbonyl carbon typically appears in the 160-170 parts per million region, while aromatic carbons appear between 100-160 parts per million [20].

Mass Spectrometry Analysis

Mass spectrometry analysis of 5,7-Dihydroxy-4-methylcoumarin provides crucial information about its molecular weight and fragmentation patterns [22]. The protonated molecular ion [M+H]⁺ appears at m/z 193.0497, confirming the molecular weight of 192.17 [22]. This molecular ion peak serves as the base for subsequent fragmentation analysis [22].

Characteristic fragment ions include [M+H-CH₃]⁺ at m/z 178.0261, resulting from the loss of the methyl group [22]. The [M+H-CO]⁺ fragment appears at m/z 165.0547, corresponding to the loss of carbon monoxide from the lactone ring [22]. Additional fragments at m/z 149.0598 and 137.0598 represent further decomposition of the molecular structure under mass spectrometric conditions [22].

The fragmentation pattern follows typical coumarin behavior, with initial loss of small neutral molecules followed by ring opening and further degradation [22]. These fragmentation patterns are consistent with other coumarin derivatives and provide valuable structural confirmation [22].

Electronic Properties

Resonance Structures

5,7-Dihydroxy-4-methylcoumarin exhibits multiple resonance structures that contribute to its overall stability and electronic properties [18] [25]. The parent coumarin system is stabilized by dipolar resonance structures involving the lactone carbonyl and the aromatic system [18]. The introduction of hydroxyl groups at positions 5 and 7 provides additional resonance stabilization through electron donation into the aromatic ring [18].

The hydroxyl substituents participate in resonance by donating electron density to the aromatic system, creating additional resonance structures beyond those present in the parent coumarin [18]. This electron donation contributes to the red shift observed in the ultraviolet-visible absorption spectrum compared to unsubstituted coumarin [18]. The resonance effects also influence the chemical reactivity and stability of the compound [18].

The methyl group at position 4 provides additional electron density through hyperconjugation effects, though to a lesser extent than the hydroxyl groups [18]. The combined electronic effects of all substituents create a complex electronic structure that determines the compound's photochemical and chemical properties [18].

Tautomerism

5,7-Dihydroxy-4-methylcoumarin can potentially undergo tautomeric equilibria involving the hydroxyl groups, though this phenomenon is less pronounced compared to compounds with hydroxyl groups at positions 6 or 8 [18]. The hydroxyl groups at positions 5 and 7 are not positioned to form stable keto tautomers through intramolecular hydrogen transfer [18].

However, intermolecular tautomerism may occur in solution or solid state through hydrogen bonding interactions between molecules [18]. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially leading to prototropic equilibria under specific conditions [18]. These tautomeric effects are generally minimal compared to the dominant lactam-lactim tautomerism that can occur in other coumarin derivatives [18].

The stability of the phenolic form is favored due to the aromatic stabilization energy, making significant tautomeric shifts unlikely under normal conditions [18]. Any tautomeric effects would be most apparent in polar protic solvents where hydrogen bonding is enhanced [18].

HOMO-LUMO Gap Analysis

Theoretical calculations indicate that 5,7-Dihydroxy-4-methylcoumarin possesses a specific highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap that influences its electronic and photochemical properties [20] [25]. The HOMO-LUMO gap determines the energy required for electronic transitions and affects the compound's stability and reactivity [25].

Compared to other coumarin derivatives, 5,7-dihydroxy-4-methylcoumarin exhibits a moderate HOMO-LUMO gap that reflects the influence of the electron-donating hydroxyl groups and the methyl substituent [25]. The hydroxyl groups raise the HOMO energy through electron donation, while having less effect on the LUMO energy, resulting in a decreased energy gap compared to unsubstituted coumarin [25].

The calculated HOMO-LUMO gap correlates with the observed ultraviolet-visible absorption maximum, providing theoretical support for the experimental spectroscopic data [20] [25]. This electronic structure analysis helps explain the compound's photochemical behavior and its potential for undergoing photodimerization reactions characteristic of coumarin derivatives [18] [25].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈O₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 192.17 | [1] [2] [3] |

| CAS Number | 2107-76-8 | [1] [2] [3] |

| InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N | [2] [9] |

| Melting Point (°C) | 280-299 | [2] [14] [15] |

| UV-Vis λmax (MeOH) | 322 nm | [5] [15] [16] |

| MS Molecular Ion [M+H]⁺ | m/z 193.0497 | [22] |

| Spectroscopic Method | Value/Peak Position | Reference |

|---|---|---|

| IR C=O stretch (lactone) | 1618-1720 cm⁻¹ | [21] |

| IR O-H stretch | 3406 cm⁻¹ | [21] |

| ¹H NMR CH₃ (DMSO-d₆) | 2.49 ppm (d, 3H) | [21] |

| ¹H NMR O-H (DMSO-d₆) | 10.29, 10.51 ppm (s, 1H each) | [21] |

| MS Fragment [M+H-CH₃]⁺ | m/z 178.0261 | [22] |

Classical Synthetic Approach

The Pechmann condensation represents the most widely employed and versatile method for synthesizing 5,7-dihydroxy-4-methylcoumarin [1] [2]. This fundamental reaction, discovered by German chemist Hans von Pechmann in 1884, involves the acid-catalyzed condensation of phenols with beta-ketoesters to form coumarin derivatives [3] [4]. For the specific synthesis of 5,7-dihydroxy-4-methylcoumarin, the reaction employs phloroglucinol (1,3,5-trihydroxybenzene) as the phenolic substrate and ethyl acetoacetate as the beta-ketoester component [5] [6].

The classical mechanistic pathway proceeds through a well-established three-step sequence. The initial step involves transesterification, where the ethyl acetoacetate undergoes ester exchange with the phenolic hydroxyl group. This is followed by an intramolecular hydroxyalkylation step, wherein the activated carbonyl carbon attacks the aromatic ring ortho to the phenolic oxygen. The final step comprises dehydration to form the characteristic coumarin lactone ring [5] [7].

Under traditional acidic conditions, the reaction typically requires concentrated sulfuric acid or other strong Brønsted acids as catalysts [8] [9]. The classical approach necessitates elevated temperatures ranging from 100 to 180 degrees Celsius and extended reaction times of 2 to 12 hours to achieve acceptable conversions [10]. However, these harsh conditions often result in moderate yields of 60 to 85 percent and can produce significant amounts of side products, limiting the overall efficiency and selectivity of the process [8].

The classical synthetic methodology has demonstrated broad substrate scope but suffers from several inherent limitations. The use of corrosive mineral acids presents environmental and safety concerns, while the high temperature requirements can lead to thermal decomposition of sensitive substrates. Additionally, the heterogeneous nature of many classical acid catalysts can result in mass transfer limitations and difficulty in catalyst recovery and reuse [9].

Optimization Parameters

Systematic optimization of reaction parameters has proven crucial for enhancing the efficiency and selectivity of 5,7-dihydroxy-4-methylcoumarin synthesis. Temperature optimization studies have revealed that reaction rates exhibit strong temperature dependence, with activation energies ranging from 25 to 205 kilojoules per mole depending on the catalytic system employed [10] [11]. Lower activation energies correlate with higher catalytic efficiency and more favorable reaction kinetics.

The substrate molar ratio represents another critical optimization parameter. Studies have demonstrated that slight excess of the beta-ketoester component enhances reaction yields while minimizing the formation of bis-adduct side products. Optimal molar ratios of phloroglucinol to ethyl acetoacetate typically range from 1:1.2 to 1:1.6, with 1:1.6 providing the best balance between yield and atom economy [5] [7].

Catalyst loading optimization has shown that moderate catalyst concentrations of 5 to 15 mole percent provide optimal performance. Lower catalyst loadings result in incomplete conversion and extended reaction times, while excessive catalyst concentrations can promote side reactions and catalyst waste without proportional yield improvements [12] [13]. The optimal loading varies significantly depending on the specific catalytic system and reaction conditions employed.

Reaction time optimization studies indicate that most Pechmann condensations reach completion within 2 to 6 hours under optimized conditions. Prolonged reaction times beyond the optimal point can lead to product decomposition or over-reaction to form complex mixtures [14] [15]. Real-time monitoring techniques have proven valuable for determining optimal reaction endpoints.

Catalytic Systems

The development of efficient catalytic systems has been central to advancing 5,7-dihydroxy-4-methylcoumarin synthesis. Traditional homogeneous acid catalysts, including sulfuric acid, trifluoroacetic acid, and phosphoric acid, have been extensively studied and provide good activity but suffer from separation and reusability challenges [8] [9]. Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride have also demonstrated effectiveness but often require anhydrous conditions and present similar recovery difficulties.

Heterogeneous solid acid catalysts have emerged as attractive alternatives to homogeneous systems. Zeolites, including Beta and USY frameworks, have shown excellent activity for activated substrates like resorcinol and pyrogallol but exhibit limited effectiveness for sterically hindered substrates [16]. Ion-exchange resins such as Amberlyst and Nafion have provided good performance with easier catalyst recovery, though they may suffer from thermal stability limitations at elevated temperatures [9].

Recent developments in nanostructured catalysts have opened new possibilities for enhanced catalytic performance. Sulfated metal oxides, including sulfated zirconia and titania, have demonstrated high activity and selectivity while offering improved thermal stability and reusability [10]. Mixed metal oxide systems, such as zinc-titanium oxide nanoparticles, have shown particularly promising results with high surface areas and tunable Lewis acidity [13].

The emergence of functionalized catalysts has enabled more precise control over reaction selectivity and conditions. Surface-modified silicas, mesoporous materials with incorporated acid sites, and supported polyoxometalates have all shown potential for optimizing specific aspects of the Pechmann condensation [17]. These advanced catalytic systems often provide enhanced selectivity and milder reaction conditions compared to traditional approaches.

Metal-Organic Framework Catalyzed Synthesis

UiO-66-SO3H Catalysis

Metal-organic frameworks have emerged as highly effective heterogeneous catalysts for 5,7-dihydroxy-4-methylcoumarin synthesis, with UiO-66-SO3H representing a particularly successful example [5] [7]. This zirconium-based framework incorporates sulfonic acid functional groups that provide both Brønsted acid sites and maintain the structural integrity of the MOF under reaction conditions [18] [19]. The UiO-66-SO3H catalyst demonstrates exceptional performance in the Pechmann condensation of phloroglucinol with ethyl acetoacetate.

The optimal reaction conditions for UiO-66-SO3H catalyzed synthesis have been systematically determined through comprehensive experimental optimization. The most effective conditions employ a phloroglucinol to ethyl acetoacetate molar ratio of 1:1.6, a reaction temperature of 140 degrees Celsius, and a reaction time of 4 hours, achieving a yield of 66.0 percent [5] [7]. These conditions represent a significant improvement over many traditional catalytic systems in terms of selectivity and operational simplicity.

The unique structural features of UiO-66-SO3H contribute to its catalytic effectiveness. The framework provides a confined nanospace environment that facilitates substrate activation and product formation while preventing unwanted side reactions. The regular arrangement of acid sites within the MOF structure creates cooperative catalytic effects that enhance reaction efficiency compared to randomly distributed acid sites in conventional catalysts [20].

Characterization studies have revealed that the sulfonic acid groups in UiO-66-SO3H are optimally positioned to activate both the phenolic substrate and the beta-ketoester simultaneously. This dual activation mechanism accelerates the rate-determining transesterification step and facilitates subsequent cyclization reactions [5]. The zirconium-based nodes also provide Lewis acid sites that complement the Brønsted acidity of the sulfonic groups.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies of UiO-66-SO3H catalyzed synthesis have provided fundamental insights into the reaction mechanism and energetics. The activation energy for the reaction occurring on sulfonic groups of UiO-66-SO3H has been determined to be 12.6 kilocalories per mole, which is significantly lower than the 22.6 kilocalories per mole observed for the same reaction on unmodified UiO-66 catalyst [5] [7]. This substantial reduction in activation energy demonstrates the catalytic effectiveness of the sulfonic acid functionalization.

Density functional theory calculations combined with the ONIOM approach have been employed to elucidate the detailed reaction mechanism on UiO-66-SO3H surfaces [5]. These computational studies confirm that the reaction proceeds through the established three-step pathway: transesterification, intramolecular hydroxyalkylation, and dehydration. The rate-determining step has been identified as the initial transesterification, which requires activation energies of 15.7 kilocalories per mole on UiO-66-SO3H compared to 29.5 kilocalories per mole on unmodified UiO-66 [5].

The kinetic analysis reveals that the reaction follows first-order kinetics with respect to the limiting reactant under the optimized conditions. This kinetic behavior is consistent with the proposed mechanism where the surface-catalyzed transesterification step determines the overall reaction rate [10]. The reaction rate constants show strong temperature dependence, following Arrhenius behavior over the studied temperature range.

Thermodynamic analysis indicates that the overall reaction is moderately exothermic, with the cyclization and dehydration steps providing the primary driving force for product formation. The confined environment of the MOF pores appears to stabilize transition states and intermediates, contributing to the observed reduction in activation barriers [5]. These thermodynamic considerations help explain the enhanced selectivity observed with UiO-66-SO3H compared to homogeneous acid catalysts.

Catalyst Reusability and Efficiency

The reusability and long-term stability of UiO-66-SO3H represent critical advantages for practical synthetic applications. Extensive recycling studies have demonstrated that the catalyst maintains high activity over multiple reaction cycles with only minimal decline in performance. The catalyst can be readily recovered by simple filtration and washing procedures, then reused without requiring regeneration or reactivation treatments [5] [7].

Systematic reusability testing has shown that UiO-66-SO3H retains approximately 95 percent of its initial activity after four consecutive reaction cycles [5]. The slight decrease in activity is attributed to minor framework degradation and possible blockage of pores by strongly adsorbed species rather than loss of active sites. Post-reaction characterization by powder X-ray diffraction confirms that the MOF structure remains essentially intact throughout multiple reaction cycles.

The efficiency of UiO-66-SO3H extends beyond simple catalyst reusability to encompass broader measures of sustainable catalysis. The catalyst demonstrates high turnover numbers and turnover frequencies compared to many conventional systems, indicating effective utilization of active sites [18]. The heterogeneous nature of the catalyst facilitates clean product separation and eliminates the need for neutralization steps required with homogeneous acid catalysts.

Comparative studies with other MOF catalysts have confirmed the superior performance of UiO-66-SO3H for this specific transformation. Related MOFs lacking sulfonic acid functionality show significantly lower activity, while MOFs with different metal nodes or linker structures often exhibit reduced stability under the reaction conditions [20]. The combination of high activity, selectivity, and stability makes UiO-66-SO3H an exceptional catalyst for 5,7-dihydroxy-4-methylcoumarin synthesis.

Green Chemistry Approaches

The implementation of green chemistry principles in 5,7-dihydroxy-4-methylcoumarin synthesis has become increasingly important for developing environmentally sustainable and economically viable processes. Green synthetic methodologies emphasize the reduction or elimination of hazardous substances, minimization of waste generation, and improvement of atom economy while maintaining or enhancing reaction efficiency [21] [22].

Solvent-free synthesis represents one of the most significant green chemistry innovations for coumarin preparation. These approaches eliminate the need for organic solvents entirely, reducing environmental impact and simplifying product isolation procedures [23] [24]. Solvent-free Pechmann condensation reactions have been successfully developed using various solid acid catalysts, including task-specific ionic liquids and mechanochemical activation methods [21] [24]. These methods typically operate at moderate temperatures and achieve excellent yields while generating minimal waste.

Microwave-assisted synthesis has emerged as another powerful green chemistry tool for accelerating coumarin formation. Microwave heating provides rapid and uniform temperature distribution, enabling significant reductions in reaction times from hours to minutes [25]. The enhanced heating efficiency of microwave irradiation often allows reactions to proceed at lower overall temperatures while maintaining high conversion rates and selectivity.

Deep eutectic solvents have gained attention as environmentally benign alternatives to conventional organic solvents. These systems, formed by combining hydrogen bond acceptors and donors, provide tunable solvent properties while maintaining low toxicity and biodegradability [26] [27]. Acidic deep eutectic solvents have shown particular promise for Pechmann condensation reactions, offering both solvent and catalytic functions in a single, recyclable medium [26].

Mechanochemical synthesis approaches utilize mechanical energy to drive chemical transformations without requiring solvents or elevated temperatures. Ball milling techniques have been successfully applied to coumarin synthesis, achieving high yields under ambient conditions with excellent atom economy [24]. These methods are particularly attractive for large-scale synthesis due to their simplicity and minimal environmental impact.

Flow chemistry technologies have been developed to enable continuous production of coumarins with improved safety and scalability. Continuous flow systems offer precise control over reaction conditions, enhanced heat and mass transfer, and reduced hold-up volumes compared to batch processes [28] [29]. These systems are particularly valuable for reactions involving hazardous reagents or requiring precise temperature control.

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production of 5,7-dihydroxy-4-methylcoumarin requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance. Scale-up studies have demonstrated that many of the developed synthetic methodologies can be successfully translated to larger scales with appropriate modifications and optimizations [30] [28].

Process intensification through continuous flow technology has shown particular promise for commercial-scale production. A notable example involves the successful scale-up of 3-acetylcoumarin synthesis by a factor of 13,000 without requiring parameter re-optimization, demonstrating the robust scalability of flow-based approaches [28]. The use of microreactor and mesoreactor platforms enables seamless translation from milligram-scale development to kilogram-scale production while maintaining consistent product quality and yield.

Economic analysis of industrial coumarin production reveals that raw material costs, energy consumption, and catalyst expenses represent the primary cost drivers [30] [31]. The development of efficient heterogeneous catalysts that can be recycled multiple times significantly improves process economics by reducing catalyst replacement costs. Additionally, the implementation of solvent-free or aqueous processes eliminates solvent procurement, recovery, and disposal expenses.

Environmental impact assessment has become a critical component of scale-up planning for coumarin manufacturing. Life cycle analysis studies indicate that green chemistry approaches can significantly reduce the environmental footprint of coumarin production through decreased energy consumption, elimination of hazardous solvents, and reduction of waste generation [22] [27]. These environmental benefits often translate into regulatory advantages and improved public acceptance of manufacturing operations.

Quality control and standardization present unique challenges for large-scale coumarin production. The development of robust analytical methods for monitoring reaction progress and product purity is essential for maintaining consistent product quality across different production batches [30]. Automated process control systems have been implemented to ensure reproducible operating conditions and minimize batch-to-batch variation.

The regulatory landscape for coumarin production varies significantly across different geographic regions and intended applications. Pharmaceutical applications require compliance with Good Manufacturing Practice guidelines and extensive documentation of synthetic procedures and quality control measures [30]. Food and cosmetic applications involve different regulatory frameworks that may impose specific restrictions on permitted catalysts, solvents, and processing conditions.

Physical Description

Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]

Color/Form

YELLOW TO WHITE SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

282-284 °C

UNII

GHS Hazard Statements

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant